REACTION_CXSMILES
|
[Li][C:2]1([CH3:13])[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[Si]([N:21]=[C:22]=S)(C(C)(C)C)(C)C.[Si](Cl)(C(C)(C)C)(C)C>C1COCC1>[C:22]([C:2]1([CH3:13])[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1)#[N:21]
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Name
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5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C1(CCCC=2C=C(C=NC12)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N=C=S
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 2N hydrochloric acid (50 ml)
|
Type
|
CUSTOM
|
Details
|
After 1 hour the aqueous layer was separated
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Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
the organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation of the residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |